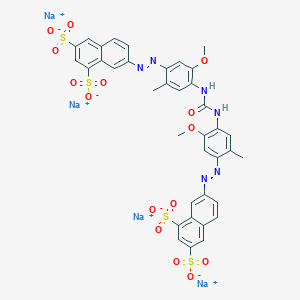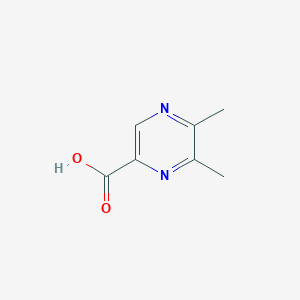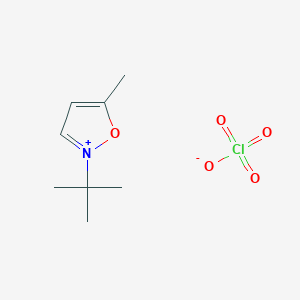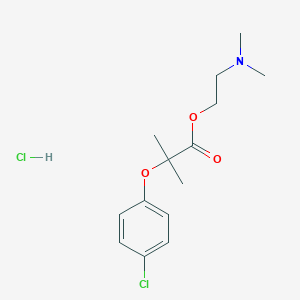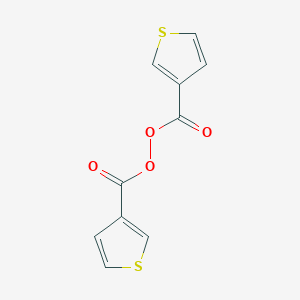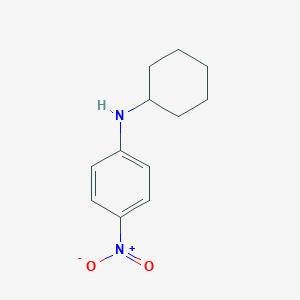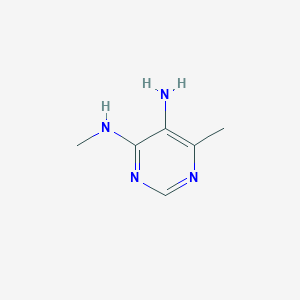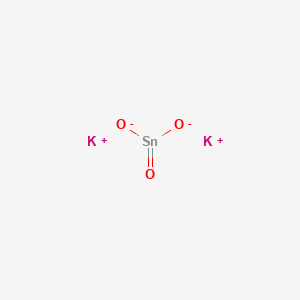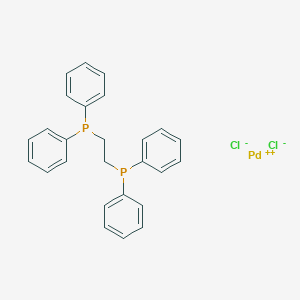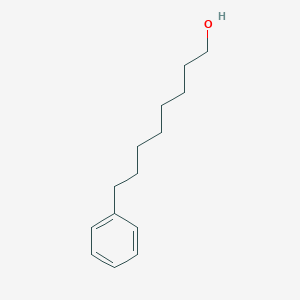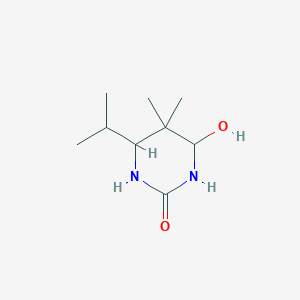
Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one, also known as THP, is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry. It is a pyrimidine derivative that has shown promising results in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and as a potential drug delivery system.
Mécanisme D'action
The exact mechanism of action of Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one has been shown to activate certain signaling pathways that lead to apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one has been shown to have antioxidant activity and can protect cells from oxidative stress. Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one in lab experiments is its relatively simple synthesis method. Additionally, Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one has been extensively studied and its properties are well understood. However, one limitation of using Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one in lab experiments is its low solubility, which can make it difficult to work with in certain applications.
Orientations Futures
There are a number of potential future directions for research on Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one. One area of interest is the development of Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one-based drug delivery systems, which could improve the efficacy and specificity of certain drugs. Additionally, further research is needed to fully understand the mechanism of action of Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one and its potential use in the treatment of neurological disorders.
Méthodes De Synthèse
Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one can be synthesized through a variety of methods, including the reaction of 2,4,6-trimethylpyrimidine with ethyl acetoacetate and isopropylamine. The resulting product can be further purified through recrystallization using ethanol.
Applications De Recherche Scientifique
Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one has been extensively studied for its potential use in cancer treatment. Studies have shown that Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Numéro CAS |
14068-64-5 |
|---|---|
Nom du produit |
Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one |
Formule moléculaire |
C9H18N2O2 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
4-hydroxy-5,5-dimethyl-6-propan-2-yl-1,3-diazinan-2-one |
InChI |
InChI=1S/C9H18N2O2/c1-5(2)6-9(3,4)7(12)11-8(13)10-6/h5-7,12H,1-4H3,(H2,10,11,13) |
Clé InChI |
ZRAXXNFGAHLING-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(C(NC(=O)N1)O)(C)C |
SMILES canonique |
CC(C)C1C(C(NC(=O)N1)O)(C)C |
Autres numéros CAS |
14068-64-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



